3-Oxa-1-azaspiro[4.4]nonane-2,4-dione
Overview
Description
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system
Mechanism of Action
Target of Action
The primary targets of 3-Oxa-1-azaspiro[4More research is needed to identify the specific molecular targets and their roles in the mechanism of action of this compound .
Mode of Action
The mode of action of 3-Oxa-1-azaspiro[4It has been suggested that the compound may undergo a phosphine-catalyzed [3 + 2] annulation reaction . This reaction could potentially lead to changes in the compound’s structure and its interaction with its targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxa-1-azaspiro[4These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-Oxa-1-azaspiro[4Understanding these effects would provide insights into the compound’s therapeutic potential and its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione typically involves the reaction of cyclopentanone with urea in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the spirocyclic structure. The reaction conditions often include heating the reactants to a temperature range of 100-150°C and maintaining the reaction for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkyl halides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound contains an additional nitrogen atom in the ring system, leading to different chemical properties and reactivity.
Uniqueness
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-oxa-1-azaspiro[4.4]nonane-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)8-6(10)11-5/h1-4H2,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJBNGQJCBLKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702175 | |
Record name | 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-44-9 | |
Record name | 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxa-1-azaspiro[4.4]nonane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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